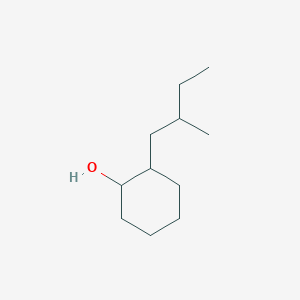![molecular formula C7H4Cl2F2S B13306730 1,4-Dichloro-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B13306730.png)
1,4-Dichloro-2-[(difluoromethyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2-[(difluoromethyl)sulfanyl]benzene: is an organic compound with the molecular formula C7H4Cl2F2S It is a derivative of benzene, where two chlorine atoms and a difluoromethylsulfanyl group are substituted at the 1, 4, and 2 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-[(difluoromethyl)sulfanyl]benzene typically involves the introduction of the difluoromethylsulfanyl group to a dichlorobenzene precursor. One common method is the reaction of 1,4-dichlorobenzene with difluoromethylthiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dichloro-2-[(difluoromethyl)sulfanyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alkoxides.
Oxidation: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the difluoromethylsulfanyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as tetrahydrofuran (THF) or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated or modified sulfanyl derivatives.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2-[(difluoromethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dichloro-2-[(difluoromethyl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The difluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dichloro-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a difluoromethylsulfanyl group.
1,4-Dichlorobenzene: Lacks the difluoromethylsulfanyl group, making it less reactive in certain chemical reactions.
2,5-Dichlorobenzotrifluoride: Another derivative with different substitution patterns and properties.
Uniqueness
1,4-Dichloro-2-[(difluoromethyl)sulfanyl]benzene is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C7H4Cl2F2S |
|---|---|
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
1,4-dichloro-2-(difluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2S/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3,7H |
Clave InChI |
GHJYLOGICBIEDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)SC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


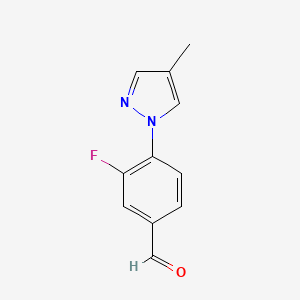

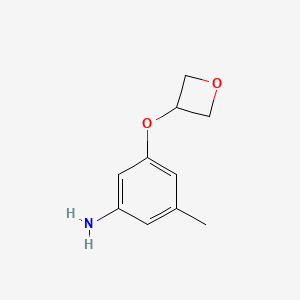


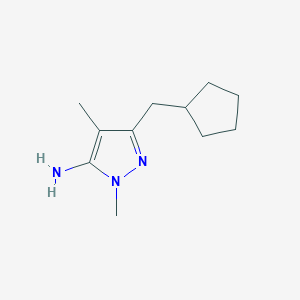

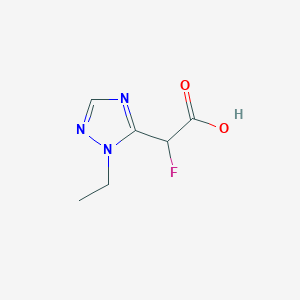
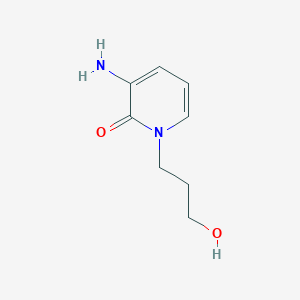
![tert-Butyl N-{[3-(methylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B13306716.png)

![2-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13306720.png)

